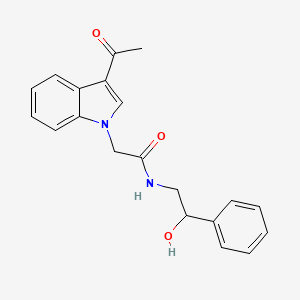![molecular formula C22H24ClFN4O2 B14934901 N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-4-fluorophenyl)pyrrolidine-1-carboxamide](/img/structure/B14934901.png)
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-4-fluorophenyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-4-fluorophenyl)pyrrolidine-1-carboxamide is a complex organic compound that features a piperazine ring, a pyrrolidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-4-fluorophenyl)pyrrolidine-1-carboxamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via nucleophilic substitution reactions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final compound is obtained by coupling the piperazine derivative with the pyrrolidine derivative under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-4-fluorophenyl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-4-fluorophenyl)pyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-4-fluorophenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- N-{(2Z)-4-[4-(3-chlorophenyl)piperazin-1-yl]but-2-enyl}-1,8-naphthalimide .
Uniqueness
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-4-fluorophenyl)pyrrolidine-1-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H24ClFN4O2 |
|---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazine-1-carbonyl]-4-fluorophenyl]pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C22H24ClFN4O2/c23-16-4-3-5-18(14-16)26-10-12-27(13-11-26)21(29)19-15-17(24)6-7-20(19)25-22(30)28-8-1-2-9-28/h3-7,14-15H,1-2,8-13H2,(H,25,30) |
InChI Key |
IBWQVUAMDIJZGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=C(C=C(C=C2)F)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1-methyl-1H-indol-3-yl)ethyl]-5-(thiophen-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14934820.png)
![N-(1-methyl-1H-pyrazol-3-yl)-5-oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxamide](/img/structure/B14934823.png)
![N-{[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine](/img/structure/B14934824.png)
![4-butyl-N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B14934834.png)
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide](/img/structure/B14934843.png)
![5-(5-bromothiophen-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14934849.png)
![N-(4-butylphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14934850.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B14934854.png)
![4-(4-fluorophenyl)-N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B14934860.png)

![Methyl {1-[3-(3-hydroxyquinoxalin-2-yl)propanoyl]piperidin-4-yl}acetate](/img/structure/B14934869.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B14934870.png)
![4-(4-chlorophenyl)-N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide](/img/structure/B14934878.png)
![methyl 5-isopropyl-2-{[3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14934881.png)
